molecular formula C12H9N3O B11891416 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone CAS No. 61317-49-5

1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone

Cat. No.: B11891416
CAS No.: 61317-49-5
M. Wt: 211.22 g/mol
InChI Key: SNGTWWHCFUBFBS-UHFFFAOYSA-N
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Description

1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone is a heterocyclic compound that combines the structural features of pyrazole and quinoline. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique arrangement of nitrogen atoms within its structure imparts distinctive chemical and biological properties.

Preparation Methods

The synthesis of 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the cyclization of anthranilic acid derivatives through Friedländer condensation . Industrial production methods may employ similar synthetic routes but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with DNA and proteins, leading to potential therapeutic effects . The pathways involved in its action are often related to its ability to interfere with cellular processes such as replication and transcription.

Comparison with Similar Compounds

1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(2H-Pyrazolo[4,3-f]quinolin-2-yl)ethanone is a compound belonging to the pyrazoloquinoline family, which has garnered attention due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, synthesizing information from various studies to highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Kinase Inhibition

Recent research has identified the 3H-pyrazolo[4,3-f]quinoline moiety as a privileged structure for developing kinase inhibitors. Notably, compounds containing this moiety have shown potent inhibitory effects against several kinases implicated in cancer, including FLT3 and ROCK kinases.

  • FLT3 Kinase Inhibition : Studies have demonstrated that this compound derivatives exhibit nanomolar IC50 values against FLT3 kinase and its mutant forms. This is particularly relevant for acute myeloid leukemia (AML), where FLT3 mutations are common. The binding mode involves interaction with Cys694 in the hinge region of the kinase, suggesting a mechanism for selective inhibition .
  • ROCK Kinase Inhibition : Research has indicated that certain derivatives not only inhibit FLT3 but also exhibit significant activity against ROCK1 and ROCK2 kinases. These compounds promote cell cycle arrest and induce apoptosis in cancer cell lines, highlighting their dual-target potential .

Anticancer Properties

The anticancer efficacy of this compound derivatives has been evaluated in various preclinical models:

  • In Vitro Studies : Compounds have shown significant growth inhibition in renal cancer and leukemia cell lines. For instance, lead compounds derived from this structure induced DNA damage and upregulated p-H2AX, a marker of DNA double-strand breaks .
  • In Vivo Studies : In mouse models of disseminated AML, these compounds exhibited notable antitumor effects comparable to established FLT3 inhibitors like quizartinib. This suggests their potential for further development as therapeutic agents in kinase-driven cancers .

The biological activity of this compound can be attributed to several mechanisms:

  • Induction of Apoptosis : By inhibiting critical kinases involved in cell proliferation and survival pathways, these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : The compounds have been shown to cause cell cycle arrest at various phases, particularly in the G1 phase, which is crucial for preventing cancer cell division .

Structure-Activity Relationship (SAR)

Research into the SAR of pyrazoloquinoline derivatives reveals that modifications at specific positions can enhance biological activity:

Substituent PositionEffect on Activity
Position 1Enhances FLT3 inhibition
Position 7Alters selectivity towards ROCK kinases
Position 4Increases overall potency

This table summarizes how different substitutions influence the pharmacological profile of these compounds.

Case Study 1: HSD1400

HSD1400 is a derivative of this compound that has been characterized for its dual inhibition of CLK and ROCK kinases.

  • Findings : It demonstrated potent anticancer activity against renal cancer cells and was effective in inducing apoptosis through DNA damage pathways.

Case Study 2: HSD972

Another notable derivative is HSD972, which selectively inhibits haspin kinase alongside FLT3.

  • Findings : This compound showed promising results in preclinical AML models by significantly reducing tumor burden while maintaining low toxicity profiles.

Properties

CAS No.

61317-49-5

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

1-pyrazolo[4,3-f]quinolin-2-ylethanone

InChI

InChI=1S/C12H9N3O/c1-8(16)15-7-10-9-3-2-6-13-11(9)4-5-12(10)14-15/h2-7H,1H3

InChI Key

SNGTWWHCFUBFBS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C=C2C3=C(C=CC2=N1)N=CC=C3

Origin of Product

United States

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